1,3-PBIT dihydrobromide, also known as S,S'-(1,3-phenylenebis[1,2-ethanediyl])bisisothiourea dihydrobromide, is a selective inhibitor of inducible nitric oxide synthase (iNOS). [, , , , , , , ] iNOS is an enzyme responsible for producing nitric oxide (NO), a signaling molecule that plays a role in various physiological and pathological processes. [, , , , , , , ] Due to its selective inhibition of iNOS, 1,3-PBIT dihydrobromide is a valuable tool in scientific research for investigating the role of NO in various biological systems and disease models.
1,3-Phenylene-bis(ethane-2-isothiourea) dihydrobromide, commonly referred to as 1,3-PBIT dihydrobromide, is a chemical compound recognized for its role as an inhibitor of inducible nitric oxide synthase (iNOS). This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. The compound is classified primarily as a pharmacological agent with specific inhibitory effects on nitric oxide production.
1,3-PBIT dihydrobromide is synthesized from commercially available precursors through a multi-step chemical process. It falls under the category of isothiourea derivatives, which are known for their biological activities. The compound is particularly noted for its selective inhibition of iNOS compared to endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS), making it a valuable tool in pharmacological studies aimed at modulating nitric oxide pathways in various biological contexts .
The synthesis of 1,3-PBIT dihydrobromide involves several key steps:
The molecular structure of 1,3-PBIT dihydrobromide features a central phenylene group with two isothiourea side chains. The presence of bromine atoms contributes to its solubility and reactivity.
1,3-PBIT dihydrobromide primarily acts as an inhibitor of iNOS. Its mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of L-arginine to nitric oxide and L-citrulline. This inhibition leads to reduced nitric oxide levels in pathological conditions characterized by excessive iNOS activity.
The inhibition constant (Ki) for iNOS is reported at 47 nM, indicating a potent inhibitory effect compared to higher Ki values for eNOS (9 µM) and nNOS (0.25 µM) under similar conditions .
The mechanism by which 1,3-PBIT dihydrobromide exerts its effects involves several biochemical pathways:
Relevant analyses include spectroscopic methods that confirm both structural integrity and functional group presence .
1,3-PBIT dihydrobromide has several scientific uses:
1,3-PBIT dihydrobromide exhibits nanomolar affinity for inducible nitric oxide synthase (iNOS), with a dissociation constant (Ki) of 47 nM [ [2] [4] [8]]. This high potency arises from its competitive inhibition at the substrate-binding site of iNOS, effectively suppressing nitric oxide (NO) production during inflammatory responses. In endotoxemic rat models, 1,3-PBIT (10 mg/kg, i.p.) reversed hypotension by attenuating systemic and tissue-level nitrite accumulation—a direct marker of iNOS activity [ [1] [7]]. The compound’s efficacy in reducing vascular NO overproduction underscores its utility in studying inflammatory pathways linked to septic shock.
1,3-PBIT displays significantly lower affinity for constitutive NOS isoforms. Its Ki for endothelial NOS (eNOS) is 9 μM—over 190-fold higher than for iNOS—while its affinity for neuronal NOS (nNOS) is 0.25 μM [ [3] [8]]. This selectivity profile (Table 1) positions 1,3-PBIT as a tool to dissect iNOS-specific contributions to pathophysiology without broadly disrupting vasoregulatory or neurological NO functions. For example, studies of colonic motility in muscular dystrophy models used 1,3-PBIT to isolate iNOS-mediated effects without confounding eNOS/nNOS inhibition [ [10]].
Table 1: Selectivity Profile of 1,3-PBIT Dihydrobromide Across NOS Isoforms
NOS Isoform | Ki Value | Selectivity Ratio (vs. iNOS) |
---|---|---|
iNOS | 47 nM | 1-fold |
nNOS | 0.25 μM | 5.3-fold |
eNOS | 9 μM | 191-fold |
The bis-isothiourea structure of 1,3-PBIT—specifically its thiazole-like thiourea groups—enables targeted interactions with iNOS. The sulfur atoms coordinate with the heme cofactor in the enzyme’s active site, while the phenyl-1,3-ethane linker positions these moieties for optimal binding [ [2] ]. Molecular analyses suggest protonation of the isothiourea groups at physiological pH enhances electrostatic attraction to conserved iNOS residues (e.g., Glu377), explaining its preferential affinity over eNOS/nNOS [ [4] [8]]. This binding mode contrasts with amino-acid-based NOS inhibitors, which often lack isoform specificity.
The dihydrobromide salt formulation of 1,3-PBIT significantly enhances its aqueous solubility—critical for in vivo pharmacokinetics. The ionic bromides form hydrogen bonds with solvent molecules, improving dissolution in biological matrices [ [9]]. However, this modification does not fully overcome the compound’s limited membrane permeability. In cellular assays, 1,3-PBIT’s inhibition of iNOS in whole cells (IC50 = 150 μM) is 3,000-fold weaker than against purified enzyme due to poor cellular uptake [ [8]]. This property necessitates higher concentrations in cell-based studies, highlighting a key limitation for translational applications.
Table 2: Key Physicochemical Properties Influencing Bioactivity
Property | Value/Description | Functional Implication |
---|---|---|
Molecular Formula | C12H20Br2N4S2 | High molecular weight limits diffusion |
Hydrogen Bond Donors | 6 | Enhances solubility but reduces permeability |
Salt Form | Dihydrobromide | Improves crystallinity and storage stability |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7